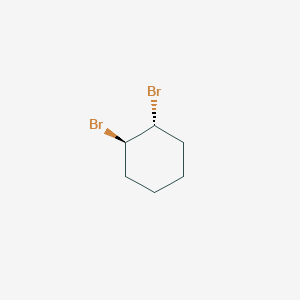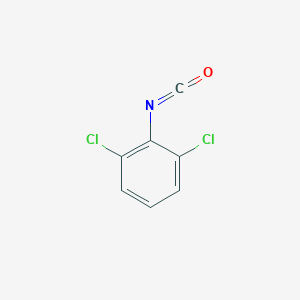
2,6-Dichlorphenylisocyanat
Übersicht
Beschreibung
2,6-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorophenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of ureas, urethanes, and other derivatives.
Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Involved in the development of drugs and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives
Wirkmechanismus
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2,6-Dichlorophenyl isocyanate is primarily through its isocyanate functional group (N=C=O). This group is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms . The resulting reaction products are key to its mode of action .
Biochemical Pathways
The reactivity of the isocyanate group suggests that it could potentially interfere with various biochemical pathways, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Given the reactivity of the isocyanate group, it is likely that the compound would be rapidly metabolized in the body .
Result of Action
Isocyanates are known to be highly reactive and can potentially cause cellular damage through their interaction with biological macromolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichlorophenyl isocyanate. For instance, the compound is known to be moisture sensitive , suggesting that its reactivity and stability could be affected by humidity. Additionally, safety data sheets recommend taking precautionary measures against static discharge , indicating that electrostatic conditions could potentially influence the compound’s reactivity .
Biochemische Analyse
Biochemical Properties
It is known that isocyanates, the class of compounds to which 2,6-Dichlorophenyl isocyanate belongs, are highly reactive . They can react with water and biological macromolecules, leading to various reaction products
Cellular Effects
Safety data indicates that it may cause respiratory irritation and may lead to allergy or asthma symptoms if inhaled These effects suggest that 2,6-Dichlorophenyl isocyanate could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an isocyanate, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl
Industrial Production Methods: Industrial production of 2,6-dichlorophenyl isocyanate often involves the use of phosgene due to its efficiency in producing high yields. due to the toxicity of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon monoxide and dimethyl carbonate as safer alternatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichlorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and water. For example, with water, it forms 2,6-dichlorophenyl carbamate.
Addition Reactions: It can add to compounds with active hydrogen atoms, such as alcohols and amines, forming urethanes and ureas, respectively.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form ureas.
Alcohols: Reacts to form urethanes, often requiring a catalyst such as a tertiary amine.
Water: Reacts to form carbamic acid, which can decompose to form carbon dioxide and an amine.
Major Products Formed:
Ureas: Formed from reactions with amines.
Urethanes: Formed from reactions with alcohols.
Carbamic Acid: Formed from reactions with water, which can further decompose.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorophenyl isocyanate can be compared with other similar compounds such as:
Phenyl isocyanate: Lacks the chlorine substituents, making it less reactive.
2,4-Dichlorophenyl isocyanate: Has chlorine atoms at different positions, affecting its reactivity and applications.
3,5-Dichlorophenyl isocyanate: Similar structure but different reactivity due to the position of chlorine atoms
Uniqueness: The presence of chlorine atoms at the 2 and 6 positions on the benzene ring of 2,6-dichlorophenyl isocyanate enhances its reactivity compared to other isocyanates. This makes it particularly useful in specific synthetic applications where high reactivity is desired.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKMAMIRAVXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074568 | |
| Record name | Benzene, 1,3-dichloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39920-37-1 | |
| Record name | 2,6-Dichlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39920-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-isocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


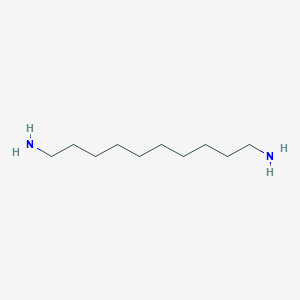

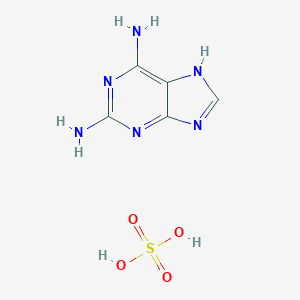


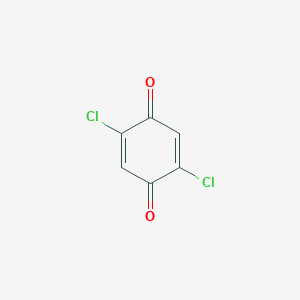

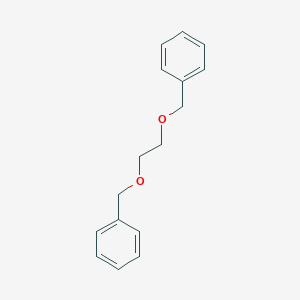

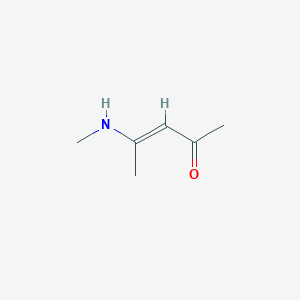
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)

